(S)-4-(1-Aminoethyl)benzoic acid
Overview
Description
(S)-4-(1-Aminoethyl)benzoic acid is a chiral compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a white crystalline solid that is used in various scientific and industrial applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)benzoic acid typically involves the enantioselective reduction of 4-(1-Aminoethyl)benzoic acid. One common method is the asymmetric hydrogenation of the corresponding ketone using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale asymmetric hydrogenation processes. These processes utilize high-pressure reactors and specialized chiral catalysts to achieve high yields and enantiomeric purity. The product is then purified through crystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: 4-(1-Nitroethyl)benzoic acid
Reduction: 4-(1-Hydroxyethyl)benzoic acid
Substitution: Various amides and esters depending on the reagents used.
Scientific Research Applications
(S)-4-(1-Aminoethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target . These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Aminoethyl)benzoic acid: The enantiomer of (S)-4-(1-Aminoethyl)benzoic acid, with similar chemical properties but different biological activities.
4-(1-Hydroxyethyl)benzoic acid: A reduction product with different reactivity and applications.
4-(1-Nitroethyl)benzoic acid: An oxidation product with distinct chemical behavior.
Uniqueness
This compound is unique due to its chiral nature, which allows it to interact selectively with biological targets. This selectivity is crucial in pharmaceutical applications, where the enantiomeric purity of a compound can significantly impact its efficacy and safety .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBVGSUFFPAFE-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651217 | |
Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222714-33-2 | |
Record name | 4-[(1S)-1-Aminoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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